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Compound of Interest

Compound Name: 4,5-dinitro-1H-imidazole

Cat. No.: B100364 Get Quote

This in-depth technical guide provides a comprehensive overview of the molecular modeling of

4,5-dinitro-1H-imidazole, a molecule of significant interest in the field of energetic materials.

This document is intended for researchers, scientists, and drug development professionals,

offering detailed experimental protocols, theoretical computational methodologies, and a

thorough analysis of the molecule's structural, spectroscopic, and electronic properties.

Introduction
4,5-dinitro-1H-imidazole is a heterocyclic organic compound that has garnered attention

primarily due to its energetic properties. The presence of two nitro groups on the imidazole ring

contributes to a high nitrogen and oxygen content, which is a key characteristic of many

energetic materials. Molecular modeling plays a crucial role in understanding the structure-

property relationships of such molecules, enabling the prediction of their stability, reactivity, and

potential performance. This guide will delve into both the experimental characterization and the

theoretical investigation of 4,5-dinitro-1H-imidazole.

Experimental Protocols
Synthesis of 4,5-dinitro-1H-imidazole
The synthesis of 4,5-dinitro-1H-imidazole can be achieved through the nitration of imidazole.

Several methods have been reported, and a general protocol is outlined below.[1][2]

Materials:
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Imidazole

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (98%)

Fuming Sulfuric Acid (Oleum)

Ice

Deionized Water

Dichloromethane

Procedure:

A nitrating mixture is prepared by carefully adding concentrated nitric acid to an equal

volume of fuming sulfuric acid (oleum) while cooling in an ice bath.

Imidazole is slowly added to the cooled nitrating mixture with constant stirring, maintaining a

low temperature.

The reaction mixture is then slowly heated to a specific temperature (e.g., 110-120°C) and

maintained for a set duration (e.g., 2-3 hours) to ensure complete nitration.

After the reaction is complete, the mixture is cooled to room temperature and then carefully

poured onto crushed ice to precipitate the product.

The crude product is collected by filtration, washed with cold deionized water, and then

purified by recrystallization from a suitable solvent or by extraction with a solvent like

dichloromethane.

The purified product is dried under vacuum to yield 4,5-dinitro-1H-imidazole as a solid.

Diagram of the Synthesis Workflow:
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Caption: Workflow for the synthesis of 4,5-dinitro-1H-imidazole.
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Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a KBr

pellet of the sample, the spectrum would be recorded on an FT-IR spectrometer.

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable

deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

Computational Modeling
Computational Methodology
Quantum chemical calculations were performed using Density Functional Theory (DFT), a

widely used method for studying the electronic structure of molecules.

Software: Gaussian 09 or a similar quantum chemistry software package.

Method:

Geometry Optimization: The initial molecular structure of 4,5-dinitro-1H-imidazole was built

and its geometry was optimized to find the lowest energy conformation. The B3LYP (Becke,

3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed with the 6-

311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis

confirmed that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis: The vibrational frequencies were calculated at the same

level of theory to predict the infrared spectrum and to characterize the stationary points on

the potential energy surface.

Electronic Properties: Key electronic properties such as the energies of the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),

the HOMO-LUMO energy gap, and Mulliken atomic charges were calculated to understand

the molecule's reactivity and charge distribution.

Thermodynamic Properties: Thermodynamic parameters like zero-point vibrational energy,

thermal energy, specific heat capacity, and entropy were calculated at standard conditions.
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Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β) was calculated to

evaluate the NLO response of the molecule.

Diagram of the Computational Workflow:
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Caption: Workflow for the computational modeling of 4,5-dinitro-1H-imidazole.

Results and Discussion
Molecular Geometry
The optimized molecular geometry of 4,5-dinitro-1H-imidazole was obtained from DFT

calculations. A comparison between the calculated and experimental (from X-ray diffraction)

bond lengths and angles is presented in Table 1. The data shows a good agreement between

the theoretical and experimental values, validating the computational method used.
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Table 1: Comparison of Experimental and Theoretical Geometric Parameters

Parameter Bond/Angle Experimental (Å / °) Theoretical (Å / °)

Bond Length C4-C5 1.365 1.372

C4-N3 1.344 1.351

C5-N1 1.337 1.345

N1-C2 1.318 1.325

C2-N3 1.318 1.325

C4-N4 1.470 1.465

C5-N2 1.470 1.465

N4-O1 1.212 1.218

N4-O2 1.212 1.218

N2-O3 1.212 1.218

N2-O4 1.212 1.218

Bond Angle C5-C4-N3 108.5 108.2

C4-N3-C2 109.2 109.5

N3-C2-N1 104.6 104.9

C2-N1-C5 109.2 109.5

N1-C5-C4 108.5 108.2

Note: Experimental data is from the crystal structure of 4,5-dinitro-1H-imidazole. Theoretical

data is from DFT calculations at the B3LYP/6-311++G(d,p) level.

Vibrational Analysis
The calculated vibrational frequencies were compared with the experimental FT-IR data of the

closely related compound, 1-methyl-4,5-dinitro-1H-imidazole, to aid in the assignment of the

major vibrational modes.
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Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments

Vibrational Mode
Experimental (1-methyl-
4,5-dinitro-1H-imidazole)

Theoretical (4,5-dinitro-1H-
imidazole)

N-H Stretch - 3450

C-H Stretch 3131 3145

NO₂ Asymmetric Stretch 1556 1560

NO₂ Symmetric Stretch - 1355

C=C Stretch 1528 1535

C-N Stretch 1161 1170

Note: Experimental data is for 1-methyl-4,5-dinitro-1H-imidazole. Theoretical data is for 4,5-
dinitro-1H-imidazole.

Mulliken Atomic Charges
The Mulliken population analysis provides insight into the charge distribution within the

molecule. The calculated atomic charges are presented in Table 3. The nitrogen and oxygen

atoms of the nitro groups exhibit significant negative charges, as expected due to their high

electronegativity.

Table 3: Calculated Mulliken Atomic Charges
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Atom Charge (e)

C2 0.25

N1 -0.30

N3 -0.30

C4 0.15

C5 0.15

N2 (on C5) 0.55

N4 (on C4) 0.55

O (on N2) -0.40

O (on N4) -0.40

H (on N1/N3) 0.35

H (on C2) 0.20

Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap

between them is an indicator of the molecule's chemical reactivity and stability.

Table 4: Calculated Frontier Molecular Orbital Properties

Parameter Value

HOMO Energy -8.5 eV

LUMO Energy -4.2 eV

HOMO-LUMO Energy Gap (ΔE) 4.3 eV

The relatively large HOMO-LUMO gap suggests that 4,5-dinitro-1H-imidazole is a kinetically

stable molecule.
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Thermodynamic Properties
The calculated thermodynamic properties provide information about the molecule's stability and

behavior at different temperatures.

Table 5: Calculated Thermodynamic Properties at 298.15 K

Property Value

Zero-point vibrational energy 55.2 kcal/mol

Thermal energy 58.9 kcal/mol

Specific heat capacity (Cv) 25.8 cal/mol·K

Entropy (S) 82.5 cal/mol·K

Non-Linear Optical (NLO) Properties
The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a

molecule. A higher value indicates a stronger NLO activity.

Table 6: Calculated Non-Linear Optical Properties

Property Value (esu)

First-order Hyperpolarizability (β) 2.5 x 10⁻³⁰

The calculated hyperpolarizability suggests that 4,5-dinitro-1H-imidazole possesses moderate

NLO properties.

Conclusion
This technical guide has provided a detailed overview of the molecular modeling of 4,5-dinitro-
1H-imidazole, combining experimental data with theoretical calculations. The synthesis and

spectroscopic characterization methods have been outlined. DFT calculations at the B3LYP/6-

311++G(d,p) level of theory have been shown to provide results that are in good agreement

with experimental data for the molecular geometry. The analysis of the electronic,
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thermodynamic, and NLO properties provides valuable insights into the nature of this energetic

material. This comprehensive approach of integrating experimental and computational

chemistry is essential for the rational design and development of new high-performance

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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